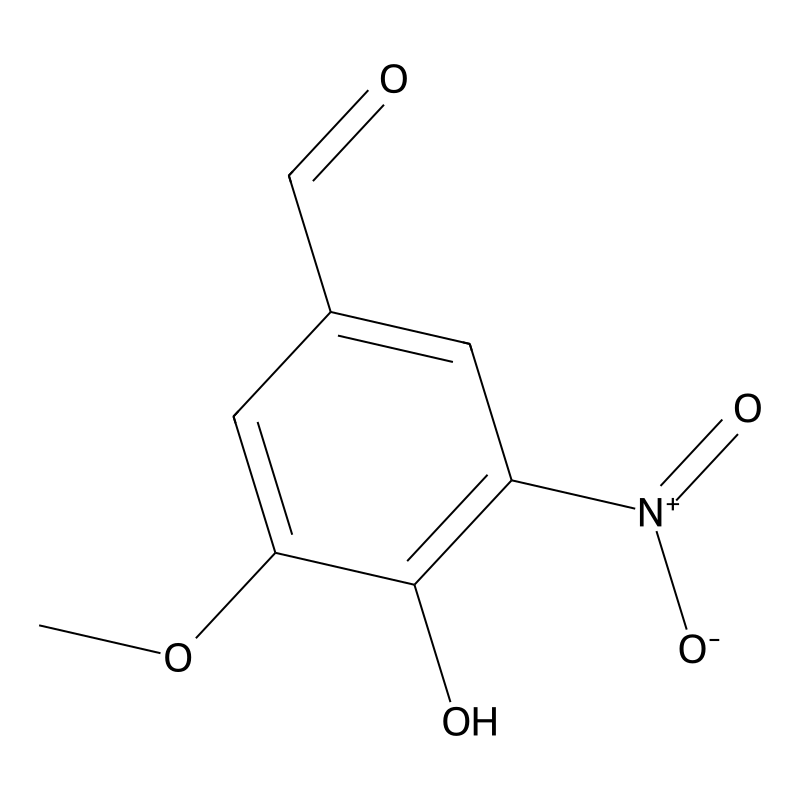

5-Nitrovanillin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Precursor for Diverse Compounds: 5-Nitrovanillin serves as a valuable starting material for the synthesis of diverse organic compounds due to the presence of the reactive nitro group and the aromatic ring. Researchers can selectively modify these functional groups to create various complex molecules with potential applications in pharmaceuticals, materials science, and other fields [].

Analytical Chemistry:

- Redox Indicator: The nitro group in 5-nitrovanillin undergoes a color change upon reduction, making it a potential colorimetric indicator in redox titrations. This allows researchers to visually determine the endpoint of a chemical reaction involving the transfer of electrons [].

Material Science:

- Potential for Functional Materials: 5-Nitrovanillin's aromatic structure and the presence of electron-withdrawing nitro group make it a candidate for the development of functional materials. Research suggests its potential application in the development of sensors, photoactive materials, and optoelectronic devices [].

Biological Applications:

- Antimicrobial and Antifungal Properties: Studies have shown that 5-nitrovanillin exhibits some antimicrobial and antifungal activity against various microorganisms []. However, further research is needed to understand the mechanisms of action and potential applications in this area.

Environmental Applications:

- Potential Degrading Agent: 5-Nitrovanillin's ability to undergo reduction suggests its potential role in the degradation of environmental pollutants. However, further research is needed to evaluate its efficacy and environmental impact.

5-Nitrovanillin, chemically known as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, is a derivative of vanillin. It features a benzene ring with a hydroxyl group (OH) at position 4, a methoxy group (OCH₃) at position 3, and a nitro group (NO₂) at position 5. This compound is characterized by its yellow crystalline solid form and distinctive odor. It is sparingly soluble in water but readily dissolves in heated alkali solutions and methanol. When recrystallized from acetic acid, it forms pale yellow plate-like crystals, while ethanol yields needle-like crystals .

- Oxidation: The aldehyde group can be oxidized to form 5-nitrovanillic acid.

- Reduction: The nitro group can be reduced to an amino group, yielding 5-aminovanillin.

- Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions, leading to various alkylated or acylated derivatives.

Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. The substitution reactions typically involve alkyl halides or acyl chlorides under basic or acidic conditions .

5-Nitrovanillin exhibits significant biological activity, particularly in the synthesis of phenethylamines and coenzyme Q. It acts as a precursor for catechol-O-methyltransferase inhibitors, which are beneficial in treating Parkinson's disease by potentially increasing dopamine levels in the brain. Additionally, it influences cellular processes such as cell signaling pathways and gene expression. Notably, it enhances the inhibitory effect of antibodies on osteosarcoma cells .

The synthesis of 5-nitrovanillin typically involves the nitration of vanillin using concentrated nitric acid in glacial acetic acid, achieving a yield of approximately 75%. Alternative methods include using acetyl nitrate as the nitrating agent, which can yield up to 88% in the presence of silica gel. Other synthetic routes may involve electrophilic substitution reactions at lower temperatures .

5-Nitrovanillin has diverse applications:

- Dyes: It has been patented as a yellow hair dye when combined with other nitrobenzene dyes.

- Pharmaceuticals: It serves as an important intermediate for synthesizing coenzyme Q and catechol-O-methyltransferase inhibitors for Parkinson's disease treatment.

- Chemical Synthesis: It is utilized in various chemical syntheses due to its reactive functional groups .

Studies indicate that 5-nitrovanillin interacts with various biomolecules, modulating enzyme activities through binding interactions. Its effects on cellular metabolism and signaling pathways have been observed in laboratory settings. For instance, it has been shown to influence osteosarcoma cell activity positively .

Several compounds share structural similarities with 5-nitrovanillin. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Vanillin | Hydroxy and methoxy groups | Base structure from which 5-nitrovanillin is derived |

| 3,4-Dimethoxybenzaldehyde | Two methoxy groups | Lacks the nitro group; different reactivity |

| 4-Hydroxy-3-methoxybenzaldehyde | Hydroxy and methoxy groups | Similar to vanillin but without the nitro group |

| 3-Nitrovanillin | Nitro group at position 3 | Different position of nitro affects reactivity |

The uniqueness of 5-nitrovanillin lies in its specific arrangement of functional groups that enhance its reactivity and biological activity compared to these similar compounds .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant